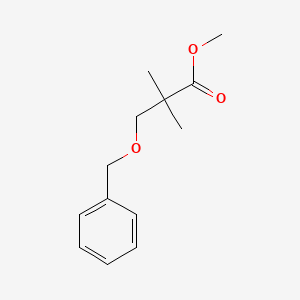

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Description

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate (CAS: 96556-40-0) is a branched ester featuring a benzyloxy substituent at the third carbon and two methyl groups at the second carbon of the propanoate backbone. Its synthesis typically involves the reaction of hydroxyl-trimethyl acetic acid methyl ester with benzyl bromide, achieving yields of ~70% . The compound's steric hindrance from the 2,2-dimethyl group enhances stability against hydrolysis, while the benzyloxy ether contributes to moderate lipophilicity, making it valuable in synthetic intermediates and pharmaceutical precursors.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,12(14)15-3)10-16-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGQTIDXLCJQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731411 | |

| Record name | Methyl 3-(benzyloxy)-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96556-40-0 | |

| Record name | Methyl 3-(benzyloxy)-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2,2-dimethylpropanoate typically involves the esterification of 3-(benzyloxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of compounds that inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. Methyl 3-(benzyloxy)-2,2-dimethylpropanoate has been investigated for its ability to inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key player in this pathway. Compounds that target DXR can disrupt isoprene synthesis, leading to lethal effects on these pathogens, thus representing a promising avenue for developing new antimicrobial agents .

Monoamine Oxidase Inhibition

Another area of interest is the compound's role as a potential monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurological disorders such as depression and Parkinson's disease. Research indicates that derivatives containing benzyloxy groups can enhance MAO-B inhibition, suggesting that this compound might exhibit similar properties. The structural modifications involving benzyloxy groups have shown improved inhibitory activities against MAO-B, making them candidates for further pharmacological studies .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it versatile in synthetic pathways. For instance, it can be used to synthesize more complex molecules through reactions such as C–H amination or esterification processes . The ability to modify its structure while maintaining stability makes it valuable in developing new chemical entities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Reactivity and Stability

- Hydrolysis Resistance: The 2,2-dimethylpropanoate (pivaloate) group in the target compound provides superior steric protection against hydrolysis compared to less hindered esters (e.g., methyl acetate derivatives) .

- Deprotection Strategies: Unlike the benzyloxy group (removed via hydrogenolysis), the TBS-protected analog (CAS: 1115-20-4) requires fluoride-based deprotection, highlighting divergent synthetic utility .

Biological Activity

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzyloxy group and a dimethylpropanoate moiety. Its molecular formula is , and it possesses unique chemical properties that may influence its biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that related compounds may inhibit enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism .

- Cell Proliferation : Investigations into analogs of this compound indicate potential antiproliferative effects against cancer cell lines. These effects are hypothesized to be mediated through interactions with heat shock proteins and modulation of cell cycle pathways.

In Vitro Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound and its analogs can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been shown to affect colon cancer cell proliferation significantly.

- Tyrosinase Inhibition : Similar compounds have exhibited inhibitory effects on tyrosinase activity, which is crucial for melanin production. Such activity suggests potential applications in treating hyperpigmentation disorders .

Case Studies

- Study on MAO Inhibition : A study synthesized several benzyloxy derivatives and evaluated their inhibitory activities against MAO-B. The results indicated that certain derivatives showed potent inhibition with IC50 values as low as 0.11 µM, suggesting that this compound may exhibit similar properties .

- Antioxidant Activity : Research has also highlighted the antioxidant capabilities of compounds related to this compound. These compounds demonstrated strong antioxidant efficacy in cellular models, further supporting their potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.